Ethyl-d5 Caproate
Description
Properties
CAS No. |
1082581-90-5 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
149.245 |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl hexanoate |
InChI |
InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h3-7H2,1-2H3/i2D3,4D2 |
InChI Key |
SHZIWNPUGXLXDT-PVGOWFQYSA-N |
SMILES |
CCCCCC(=O)OCC |
Synonyms |
Hexanoic Acid Ethyl-1,1,2,2,2-d5 Ester; Caproic Acid Ethyl-d5 Ester; Ethyl-d5 Caproate; Ethyl-d5 Capronate; Ethyl-d5 Hexanoate; NSC 8882-d5 |
Origin of Product |
United States |
Synthesis and Isotopic Purity Assessment of Ethyl D5 Caproate
Synthetic Pathways for Deuterated Ethyl Esters
The synthesis of ethyl-d5 caproate primarily involves the formation of an ester linkage between a caproate moiety and a deuterated ethanol (B145695) precursor. This can be achieved through several established chemical reactions.
Esterification Reactions Employing Deuterated Ethanol (Ethanol-d6)
A common and direct method for synthesizing this compound is the Fischer esterification of caproic acid with ethanol-d6 (B42895). libretexts.orgmasterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid and the deuterated alcohol, typically in the presence of a strong acid catalyst like sulfuric acid. libretexts.orggoogle.comchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the formation of the ester, the deuterated alcohol is often used in excess. libretexts.org
The general equation for this reaction is:
CH₃(CH₂)₄COOH + CD₃CD₂OH ⇌ CH₃(CH₂)₄COOCD₂CD₃ + H₂O
The reaction is typically performed by warming the mixture of caproic acid and ethanol-d6 with a few drops of concentrated sulfuric acid. libretexts.org For larger-scale preparations, the mixture may be heated under reflux to achieve a satisfactory yield. libretexts.org
Utilization of Specific Acyl Chlorides in Deuterated Ester Synthesis
An alternative and often more efficient route to this compound involves the reaction of caproyl chloride with ethanol-d6. libretexts.orgsavemyexams.com This method is advantageous as the reaction is generally irreversible and proceeds vigorously at room temperature. chemguide.co.uklibretexts.org The use of an acyl chloride avoids the equilibrium limitations of Fischer esterification. libretexts.org
The reaction proceeds as follows:
CH₃(CH₂)₄COCl + CD₃CD₂OH → CH₃(CH₂)₄COOCD₂CD₃ + HCl
This reaction is typically carried out by adding the acyl chloride to the deuterated alcohol. chemguide.co.uk The reaction is often performed in the presence of a base, such as pyridine, to neutralize the hydrogen chloride gas that is evolved, preventing unwanted side reactions. libretexts.org
Optimization of Reaction Conditions for Isotopic Incorporation
Maximizing the incorporation of deuterium (B1214612) into the target molecule is a critical aspect of synthesizing isotopically labeled compounds. Several factors can be optimized to enhance the isotopic enrichment of this compound.
Key parameters that are often optimized include reaction temperature, reaction time, and the molar ratio of reactants and catalysts. mdpi.comrsc.org For instance, in H-D exchange reactions, increasing the reaction temperature can significantly improve the deuterium exchange yield. mdpi.com However, excessively long reaction times can sometimes lead to side product formation or thermal degradation. nih.gov The choice of solvent can also play a crucial role; for example, dichloroethane has been chosen as an optimal solvent in some deuteration reactions due to its high boiling point, which helps drive the hydrogen-deuterium exchange. rsc.org
Characterization of Isotopic Enrichment and Positional Specificity
Following synthesis, it is essential to confirm the level of deuterium incorporation and its specific location within the this compound molecule. Isotopic enrichment refers to the mole fraction of the isotope at a specific site, expressed as a percentage. isotope.com It is important not to confuse isotopic enrichment with species abundance, which is the percentage of molecules with the same isotopic composition. isotope.com
For this compound, the goal is to have five deuterium atoms on the ethyl group. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for determining the positional specificity of the deuterium atoms. rsc.org Deuterium NMR (²H NMR) can directly observe the deuterium nuclei, providing information about their chemical environment and confirming their location on the ethyl moiety. sigmaaldrich.com Proton NMR (¹H NMR) is also used to assess the degree of deuteration by observing the reduction in the intensity of signals corresponding to the protons in the ethyl group. nih.gov
Analytical Methodologies for Purity and Deuterium Content Determination
A combination of analytical techniques is employed to ascertain the chemical purity and the precise deuterium content of the synthesized this compound.
High-Resolution Mass Spectrometry for Isotopic Distribution Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic purity and distribution in deuterated compounds. rsc.orgnih.govresearchgate.net HRMS can resolve the mass difference between ions containing different numbers of deuterium atoms, allowing for the calculation of the relative abundance of each isotopologue (molecules that differ only in their isotopic composition). nih.govnih.gov
By analyzing the mass spectrum of this compound, the intensity of the ion corresponding to the fully deuterated molecule (d5) can be compared to the intensities of ions corresponding to molecules with fewer deuterium atoms (d4, d3, etc.). nih.gov This data allows for the calculation of the isotopic enrichment. rsc.org Advances in mass spectrometry, such as Time-of-Flight (TOF) instruments, provide high mass accuracy and resolution, which is crucial for accurately quantifying the isotopic composition of labeled compounds. almacgroup.com The use of liquid chromatography coupled with mass spectrometry (LC-MS) can also separate the compound of interest from any impurities before mass analysis, ensuring a clean spectrum for accurate isotopic determination. almacgroup.comnih.gov
The following table illustrates a hypothetical isotopic distribution for a sample of this compound as determined by HRMS.
| Isotopologue | Relative Abundance (%) |
| d5 | 98.5 |
| d4 | 1.2 |
| d3 | 0.2 |
| d2 | <0.1 |
| d1 | <0.1 |
| d0 | <0.1 |
This table is for illustrative purposes and does not represent actual experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Placement
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for confirming the structural integrity and verifying the specific positions of deuterium atoms in isotopically labeled compounds like this compound. rsc.org This method provides detailed information about the chemical environment of each nucleus, allowing for the precise determination of deuterium placement.
The deuterium labeling in this compound is located on the ethyl group. Specifically, the five hydrogen atoms of the ethyl moiety are replaced by deuterium atoms, resulting in the structure CD3CD2COOC4H9. This selective labeling is crucial for its application as an internal standard in mass spectrometry-based quantitative analyses. rsc.org94.191.1impurity.com
The confirmation of deuterium placement is achieved by comparing the ¹H NMR and ¹³C NMR spectra of the deuterated compound with its non-deuterated analogue, Ethyl Caproate.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of unlabeled Ethyl Caproate, the ethyl group protons exhibit characteristic signals. The methyl (CH₃) protons typically appear as a triplet, and the methylene (B1212753) (CH₂) protons as a quartet, due to spin-spin coupling with each other. libretexts.org In the ¹H NMR spectrum of this compound, these signals corresponding to the ethyl group are expected to be absent or significantly diminished, confirming the successful incorporation of deuterium. The signals for the caproate moiety's protons would remain unchanged.
²H NMR Spectroscopy
Deuterium NMR (²H NMR) can also be employed to directly observe the deuterium nuclei. magritek.com The ²H NMR spectrum of this compound would show signals corresponding to the deuterium atoms on the ethyl group, providing direct evidence of their presence. magritek.comresearchgate.net The chemical shifts in ²H NMR are similar to those in ¹H NMR. magritek.com
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the carbon atoms bonded to deuterium exhibit characteristic changes. The signals for the deuterated carbons (CD₃ and CD₂) will show a multiplet pattern due to the carbon-deuterium coupling (J-coupling). Furthermore, the chemical shifts of these carbons will be slightly upfield compared to their non-deuterated counterparts. pitt.edu The carbonyl carbon and the carbons of the hexanoyl chain should have chemical shifts largely unaffected by the deuteration of the ethyl group. pressbooks.pub
Detailed Research Findings
While specific NMR data for this compound is not extensively published in the provided search results, the principles of NMR spectroscopy for deuterated compounds are well-established. rsc.orgrsc.org For the non-deuterated Ethyl Caproate (also known as ethyl hexanoate), reference spectra are available. nih.govchemicalbook.com
The expected ¹H NMR and ¹³C NMR chemical shifts for the non-deuterated analogue, Ethyl Caproate, dissolved in deuterated chloroform (B151607) (CDCl₃), are presented in the tables below. The absence or significant alteration of the signals corresponding to the ethyl group in the spectra of this compound would serve as definitive proof of successful deuteration at the intended positions.
Table 1: ¹H NMR Spectral Data of Ethyl Caproate
| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| CH₃ (Caproate) | ~0.90 | Triplet | |
| (CH₂)₃ (Caproate) | ~1.33 | Multiplet | |
| CH₂ (next to C=O) | ~2.20 | Triplet | |
| OCH₂ (Ethyl) | ~4.08 | Quartet | |
| CH₃ (Ethyl) | ~1.25 | Triplet |
Data sourced from publicly available spectral databases for Ethyl Hexanoate (B1226103). nih.gov
Table 2: ¹³C NMR Spectral Data of Ethyl Caproate
| Assignment | Chemical Shift (ppm) |
|---|---|
| C=O | ~173.81 |
| OCH₂ (Ethyl) | ~60.16 |
| CH₂ (next to C=O) | ~34.43 |
| CH₂ (Caproate) | ~31.48 |
| CH₂ (Caproate) | ~24.83 |
| CH₂ (Caproate) | ~22.49 |
| CH₃ (Ethyl) | ~14.34 |
| CH₃ (Caproate) | ~13.95 |
Data sourced from publicly available spectral databases for Ethyl Hexanoate. nih.gov
Advanced Analytical Methodologies Employing Ethyl D5 Caproate
Principles and Applications of Stable Isotope Dilution Analysis (SIDA)
Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample prior to analysis. easlab.com This labeled compound, or internal standard, behaves almost identically to the endogenous analyte throughout the entire analytical process, including extraction, derivatization, and chromatographic separation. easlab.com By measuring the ratio of the unlabeled analyte to the labeled internal standard using a mass-selective detector, accurate quantification can be achieved, as any sample loss or variation during sample preparation will affect both the analyte and the internal standard equally. easlab.com
Quantitative Analysis of Endogenous Ester Compounds in Complex Matrices
Ethyl-d5 caproate is particularly useful as an internal standard in the SIDA-based quantification of endogenous esters, such as ethyl caproate, in complex matrices like wine and other fermented beverages. hal.sciencelaffort.com Ethyl caproate is a key aroma compound, contributing fruity notes to many alcoholic beverages. nih.gov Its accurate quantification is crucial for quality control and understanding the sensory profile of these products. In a typical application, a known quantity of this compound is added to the beverage sample, which is then subjected to an extraction procedure, often Headspace Solid-Phase Microextraction (HS-SPME), followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis. mdpi.comresearchgate.net The use of this compound allows for the precise determination of the concentration of endogenous ethyl caproate, even at trace levels. researchgate.net
A study on the quantification of 32 apolar esters in wine utilized a mixture of deuterated ethyl esters, including ethyl-d5 hexanoate (B1226103) (caproate), as internal standards. researchgate.net This approach enabled the development of a specific and validated method for the quantitative determination of these esters, demonstrating the utility of this compound in comprehensive ester analysis. researchgate.net
Mitigation of Matrix Effects through Deuterated Internal Standards
Complex matrices, such as those found in food and beverages, contain a multitude of compounds that can interfere with the analysis of the target analyte, a phenomenon known as the matrix effect. researchgate.net These interferences can either suppress or enhance the analyte signal in the mass spectrometer, leading to inaccurate quantification. easlab.com Deuterated internal standards like this compound are highly effective in mitigating these matrix effects. easlab.com
Because this compound has virtually the same chemical and physical properties as the natural ethyl caproate, it experiences the same matrix effects during analysis. easlab.com Any signal suppression or enhancement caused by the matrix will affect both the analyte and the internal standard to the same degree. easlab.com Consequently, the ratio of their signals remains constant, allowing for accurate quantification despite the presence of interfering compounds. This principle has been successfully applied in the analysis of volatile compounds in various food matrices, ensuring the reliability of the results. mdpi-res.com
Enhanced Precision and Accuracy in Trace Analysis
The use of this compound as an internal standard in SIDA significantly improves the precision and accuracy of trace analysis. nih.govresearchgate.net Precision refers to the reproducibility of the measurement, while accuracy refers to the closeness of the measured value to the true value. In trace analysis, where analyte concentrations are very low, even minor variations in sample preparation and instrument response can lead to significant errors.
By incorporating this compound, these variations are compensated for, leading to lower relative standard deviations (RSDs) and improved recovery rates. For instance, a method developed for the analysis of ethyl carbamate (B1207046) in wine using a deuterated internal standard (EC-d5) demonstrated excellent intraday precision and high recovery, highlighting the benefits of this approach. nih.gov Although a different compound, the principle of using a deuterated standard like this compound for its corresponding analyte holds the same advantages for achieving high precision and accuracy. Studies on wine ester analysis have reported satisfactory repeatability and reproducibility when using deuterated ethyl esters as internal standards. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Strategies
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. When coupled with the use of internal standards like this compound, its quantitative capabilities are greatly enhanced.
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the extraction of volatile and semi-volatile compounds from various matrices. researchgate.netresearchgate.net In this method, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. nih.gov Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the hot injector of a gas chromatograph, where the analytes are desorbed and transferred to the GC column for separation.
The combination of HS-SPME with GC-MS is a powerful tool for the analysis of aroma compounds in food and beverages. mdpi.comnih.gov The use of this compound as an internal standard in HS-SPME-GC-MS analysis of esters in wine has been shown to be effective. mdpi.comresearchgate.net The internal standard is added to the sample prior to the HS-SPME step, ensuring that it undergoes the same extraction and desorption processes as the target analyte, thereby correcting for any variability in the extraction efficiency. researchgate.net
Below is a table summarizing typical HS-SPME-GC-MS parameters for the analysis of wine esters using deuterated internal standards.
| Parameter | Value/Description |
| Sample Preparation | Wine sample with added deuterated internal standard solution (e.g., a mix containing ethyl-d5 hexanoate). laffort.com |
| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). nih.gov |
| Extraction Temperature | Typically in the range of 40-50°C. nih.gov |
| Extraction Time | Ranging from 30 to 60 minutes. nih.gov |
| GC Column | Commonly a polar capillary column such as one coated with a Carbowax-type phase. oiv.int |
| Injector Temperature | Around 250-260°C for thermal desorption of the SPME fiber. nih.gov |
| Carrier Gas | Helium at a constant flow rate. mdpi.com |
| MS Detector | Operated in either full scan or selected ion monitoring (SIM) mode. mdpi.com |
Selected Ion Monitoring (SIM) and Full Scan Acquisition Approaches
In GC-MS analysis, the mass spectrometer can be operated in two primary data acquisition modes: full scan and selected ion monitoring (SIM). scioninstruments.com
Full Scan Acquisition: In this mode, the mass spectrometer scans a wide range of mass-to-charge ratios (m/z), providing a complete mass spectrum of the eluting compounds. scioninstruments.com This is particularly useful for the identification of unknown compounds by comparing their mass spectra to library databases. scioninstruments.com However, the sensitivity in full scan mode is generally lower compared to SIM mode. scioninstruments.com
Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to monitor only a few specific ions that are characteristic of the target analyte and the internal standard. easlab.comscioninstruments.com By focusing on these specific ions, the dwell time for each ion is increased, leading to a significant enhancement in sensitivity and selectivity. scioninstruments.com This makes SIM the preferred mode for quantitative analysis, especially for trace-level compounds. easlab.com
When using this compound as an internal standard for the quantification of ethyl caproate, specific ions for both compounds are monitored in SIM mode. The choice of ions is based on their abundance in the mass spectrum and their specificity to the compounds of interest.
The following table provides an example of the characteristic ions that could be monitored for ethyl caproate and this compound in a GC-MS analysis operating in SIM mode.
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Ethyl Caproate | 88 | 60, 73, 101 |
| This compound | 93 | 60, 78, 106 |
Note: The specific ions and their relative abundances can vary slightly depending on the GC-MS instrumentation and analytical conditions. The quantifier ion is typically the most abundant and is used for quantification, while qualifier ions are used for confirmation of the compound's identity.
By employing these advanced analytical methodologies with this compound as an internal standard, researchers and quality control analysts can achieve highly accurate and precise quantification of important ester compounds in a variety of complex matrices.
Development and Validation of Quantitative Methods for Related Analytes
The development and validation of quantitative methods are paramount to ensuring the accuracy, reliability, and robustness of analytical data. When employing this compound as an internal standard for the quantification of related analytes, such as ethyl esters in various matrices like wine, a comprehensive validation process is undertaken. researchgate.net This process evaluates several key parameters to demonstrate that the method is fit for its intended purpose.
Linearity is a critical parameter that demonstrates the proportional relationship between the concentration of an analyte and the instrumental response. In methods utilizing this compound, a series of calibration standards containing known concentrations of the target analyte and a constant concentration of this compound are prepared and analyzed. amazonaws.com The ratio of the analyte's peak area to the internal standard's peak area is then plotted against the analyte's concentration.
A linear regression analysis is typically performed on the calibration data to generate a calibration curve. The quality of the linear fit is assessed by the coefficient of determination (R²), which should ideally be close to 1, indicating a strong linear relationship. shimadzu.comresearchgate.net For many applications, an R² value of 0.99 or greater is considered acceptable. The calibration model, often a linear equation (y = mx + c), is then used to calculate the concentration of the analyte in unknown samples based on their measured peak area ratios. sepscience.com
Table 1: Illustrative Calibration Data for Ethyl Caproate using this compound as an Internal Standard
| Analyte Concentration (µg/L) | Peak Area Ratio (Analyte/IS) |
| 1.0 | 0.052 |
| 5.0 | 0.255 |
| 10.0 | 0.510 |
| 25.0 | 1.275 |
| 50.0 | 2.550 |
| 100.0 | 5.100 |
This table presents hypothetical data to illustrate a typical linear relationship. The coefficient of determination (R²) for this data would be >0.99.
The sensitivity of an analytical method refers to its ability to detect and quantify small amounts of an analyte. This is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). nih.govnih.gov
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision and accuracy. nih.gov It is often determined as the concentration that yields a signal-to-noise ratio (S/N) of 3:1. sepscience.com
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov The LOQ is commonly established at a concentration that produces a signal-to-noise ratio of 10:1 or is calculated from the standard deviation of the response and the slope of the calibration curve. sepscience.com
In a study quantifying wine esters, a method employing deuterated ethyl esters as internal standards, including ethyl-d5 hexanoate (caproate), reported limits of quantification ranging from 0.4 ng/L to 4 µg/L for the various esters analyzed. researchgate.net
Table 2: Representative Sensitivity Data for a Method Using this compound
| Parameter | Typical Value | Method of Determination |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L | Signal-to-Noise Ratio (S/N) of 3 |
| Limit of Quantification (LOQ) | 0.4 - 4.0 µg/L | Signal-to-Noise Ratio (S/N) of 10 |
These values are illustrative and can vary significantly depending on the specific analytical instrumentation and method conditions.
The precision of an analytical method is assessed through its repeatability and reproducibility.
Repeatability (Intra-assay Precision): This measures the variation in results when the same sample is analyzed multiple times under the same operating conditions (e.g., same analyst, same instrument, over a short period). ca.gov
Reproducibility (Inter-assay Precision): This assesses the variability of results obtained from the analysis of the same sample under different conditions (e.g., different analysts, different days, or different laboratories). ca.gov
Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For a method quantifying wine esters using deuterated internal standards, the repeatability was found to be between 1.8% and 11.2% RSD, while the reproducibility ranged from 1.5% to 15% RSD, demonstrating the method's robustness. researchgate.net
Table 3: Example Repeatability and Reproducibility Data
| Analyte Concentration | Repeatability (%RSD) | Reproducibility (%RSD) |
| Low Concentration | < 15% | < 20% |
| Medium Concentration | < 10% | < 15% |
| High Concentration | < 5% | < 10% |
These are generally accepted performance criteria for bioanalytical and food analysis methods.
Assessment of Sensitivity (Limits of Detection and Quantification)
Other Chromatographic and Spectrometric Techniques for Deuterated Ester Analysis
While gas chromatography-mass spectrometry (GC-MS) is a prevalent technique for the analysis of volatile compounds like ethyl esters, other advanced methods are also employed for the analysis of deuterated esters.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS. By selecting a specific precursor ion and monitoring its characteristic product ions, chemical noise and interferences from the sample matrix can be significantly reduced. This is particularly advantageous when analyzing complex samples or when very low detection limits are required.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): For less volatile or thermally labile deuterated esters, HPLC-MS/MS is a powerful alternative. researchgate.net The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. The use of tandem mass spectrometry provides the necessary specificity for quantification, especially when co-eluting compounds are present.
Multidimensional Chromatography: Techniques such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry provide a significant increase in peak capacity and resolution. polimi.it This is particularly useful for separating and identifying deuterated esters in highly complex matrices containing numerous structurally similar compounds. The enhanced separation power of GCxGC can help to resolve the deuterated internal standard from any potential isobaric interferences.
Applications of Ethyl D5 Caproate in Mechanistic and Pathway Elucidation Studies
Tracing Biochemical Reaction Mechanisms in Non-Human Systems
The use of stable isotope-labeled compounds is a cornerstone of mechanistic studies in biochemistry. Ethyl-d5 caproate is particularly useful for investigating reactions involving esters in microbial and enzymatic systems.
Investigation of Esterification and Hydrolysis Pathways in Microbial Systems (e.g., Yeast)
Ethyl caproate is a significant flavor compound in many fermented beverages, such as sake and Baijiu, produced by yeasts like Saccharomyces cerevisiae and Clavispora lusitaniae. frontiersin.orgoup.commdpi.comfrontiersin.org Understanding its synthesis and breakdown is crucial for controlling the flavor profiles of these products. There are two primary microbial pathways for ethyl caproate production: the direct esterification of ethanol (B145695) and caproic acid, catalyzed by an esterase, and a reaction between ethanol and caproyl-coenzyme A, facilitated by an ethanol hexanoyl transferase. frontiersin.orgoup.com
This compound, or its deuterated precursors, can be used to dissect these pathways. For instance, in studies of wine fermentation, deuterated esters like ethyl-d5 hexanoate (B1226103) (an alternative name for this compound) are employed as internal standards. laffort.commdpi.com This allows for precise quantification of the esters produced by yeast and lactic acid bacteria. laffort.com By introducing ethanol-d5 (B126515) into the fermentation medium, researchers can track the formation of this compound and determine the rate and efficiency of the esterification pathways. Mass spectrometry can differentiate between the newly synthesized deuterated ester and any pre-existing non-labeled ethyl caproate, offering a clear picture of the metabolic flux.
Studies have optimized fermentation conditions to maximize ethyl caproate yield. For example, the yeast Clavispora lusitaniae YX3307 was found to produce up to 62.0 mg/L of ethyl caproate under specific conditions. frontiersin.org Using a deuterated tracer in such optimization studies could further refine the understanding of how each parameter affects the distinct biosynthetic routes.
Table 1: Optimized Fermentation Conditions for Ethyl Caproate Production by Clavispora lusitaniae YX3307
This table summarizes the optimal conditions identified for maximizing ethyl caproate yield in a specific yeast strain, as reported in a study. These are the types of parameters that could be further investigated using this compound to understand underlying pathway dynamics.
| Parameter | Optimal Value |
| Inoculum Size | 7.5% (v/v) |
| Seed Cell Age | 30 hours |
| Initial pH | 6.0 |
| Temperature | 28°C (initial 32h), then 20°C |
| Ethanol Addition | 10% (v/v) at 32 hours |
| Caproic Acid Addition | 0.04% (v/v) at 40 hours |
| Culture Time | 72 hours |
| Data sourced from Fan et al., 2021. frontiersin.org |
Elucidation of Enzymatic Catalysis Involving Ester Substrates
Deuterium-labeled compounds are invaluable for probing the mechanisms of enzyme-catalyzed reactions. researchgate.netresearchgate.net The primary method involves measuring the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in the substrate is replaced with one of its heavier isotopes. scispace.comannualreviews.org
In the context of ester hydrolysis by enzymes like esterases or lipases, this compound can serve as a substrate to determine the secondary beta-deuterium KIE. The C-D bond is stronger than the C-H bond, and the rate of a reaction involving the cleavage of this bond can be affected. researchgate.net
Probing Transition States : An inverse KIE (kH/kD < 1) is often observed in ester hydrolysis, which is consistent with the conversion of the sp2-hybridized carbonyl carbon to a more sterically crowded, sp3-hybridized tetrahedral intermediate in the reaction's transition state. researchgate.net
Identifying Rate-Limiting Steps : A normal KIE (kH/kD > 1) can suggest that C-H bond cleavage is involved in the rate-determining step of the reaction. researchgate.net By comparing the hydrolysis rates of ethyl caproate and this compound, researchers can gain insight into the structure of the transition state and the rate-limiting steps of the catalytic cycle. nih.gov
Table 2: Interpretation of Kinetic Isotope Effects (KIE) in Enzyme-Catalyzed Ester Hydrolysis
This table provides a general guide to interpreting KIE data, a key application for which this compound would be used.
| KIE Value (kH/kD) | Interpretation | Implication for Reaction Mechanism |
| ~1 | No significant isotope effect | The C-H bond at the labeled position is not broken or significantly altered in the rate-determining step. |
| > 1 (Normal) | The reaction is slower with deuterium (B1214612). | C-H bond cleavage is part of the rate-determining step. |
| < 1 (Inverse) | The reaction is faster with deuterium. | Indicates a change in hybridization from sp2 to sp3 at a carbon adjacent to the deuterium label, suggesting the formation of a tetrahedral intermediate is rate-limiting. researchgate.netmdpi.com |
| This table synthesizes general principles of KIE interpretation. annualreviews.orgresearchgate.netmdpi.comdntb.gov.ua |
Environmental Fate and Degradation Pathway Analysis
Isotopically labeled compounds are essential for accurately studying how chemicals behave in the environment, a field known as environmental fate analysis. They allow for precise tracking and quantification against a complex background of other substances. researchgate.net
Tracking the Environmental Transport and Transformation of Esters
This compound is an ideal tool for use as an internal or surrogate standard in the analysis of environmental samples like water, soil, or air. copernicus.org When analyzing for short-chain esters, a known quantity of this compound can be added (spiked) into the sample at the beginning of the analytical procedure. acs.orgnih.gov Because the deuterated standard has nearly identical physicochemical properties to the non-labeled analyte, it behaves the same way during extraction, cleanup, and analysis. Any loss of the standard during sample workup is assumed to be proportional to the loss of the target analyte. By measuring the final amount of the deuterated standard, scientists can correct for these losses and accurately calculate the concentration of the native ethyl caproate in the original sample. copernicus.orgmdpi.com This approach is critical for understanding the transport of esters through various environmental compartments, such as their potential for leaching from soil into groundwater or volatilizing into the atmosphere. mdpi.comresearchgate.net
Studies on Biodegradation and Abiotic Degradation Mechanisms in Ecosystems
Determining how quickly a compound breaks down in the environment and what it transforms into is crucial for assessing its environmental risk. This compound allows for unambiguous studies of these degradation processes.
Biodegradation : In biodegradation studies, researchers can introduce this compound into a microcosm, which is a controlled laboratory system containing environmental samples like soil or sediment. researchgate.net They can then monitor the disappearance of the deuterated parent compound and the appearance of its deuterated breakdown products over time using mass spectrometry. This method allows the clear identification of degradation pathways, for example, whether the primary route is hydrolysis of the ester bond to form ethanol-d5 and caproic acid. whiterose.ac.uk This approach has been used to study the degradation of other esters, such as phthalates, in sediment. researchgate.net The use of a labeled compound is essential to distinguish the experimental degradation from the background presence of the non-labeled chemical. whiterose.ac.ukcore.ac.uk
Abiotic Degradation : Esters can also degrade through non-biological (abiotic) processes, with hydrolysis being one of the most common. researchgate.netencyclopedia.pub The rate of hydrolysis can be dependent on factors like pH and temperature. science.gov By studying the degradation of this compound in sterilized water or soil samples, scientists can isolate and quantify the rates of abiotic processes without interference from microbial activity. turi.org
Role in Biological Systems Research (Excluding Human Clinical Data)
Beyond microbial fermentation, this compound is a valuable tracer for fundamental research in non-human biological systems. Its applications range from metabolomics to biophysical studies of cell membranes.
One study found that ethyl caproate can influence the size of yeast cells and artificial lipid vesicles, suggesting it interacts with and affects cell membranes. mdpi.com Follow-up studies using this compound could provide deeper mechanistic insights. For instance, techniques like neutron scattering, which is highly sensitive to deuterium, could pinpoint the exact location of the deuterated ester within the lipid bilayer. This would help explain how it alters membrane properties.
In the broader field of metabolomics, deuterated compounds are used to trace the metabolic fate of molecules within an organism. nih.govacs.org By introducing this compound into a model organism (e.g., a plant, insect, or cell culture), researchers can track its absorption, distribution, and transformation into other deuterated metabolites. This allows for the mapping of metabolic networks and the identification of enzymes responsible for ester metabolism in various biological systems. acs.org
Table 3: Potential Research Questions in Non-Human Biology Addressable with this compound
This table outlines hypothetical research applications for this compound based on established uses of deuterated compounds in biological research.
| Research Area | Sample Research Question | Potential Technique |
| Cell Biology / Biophysics | How does ethyl caproate integrate into a cell membrane to alter its physical properties? | Neutron or X-ray Scattering |
| Metabolomics | What are the primary metabolic products of ethyl caproate in an insect model system? | LC-MS/MS, GC-MS |
| Plant Science | Can plants absorb short-chain esters from the soil, and how are they metabolized? | Isotope-Ratio Mass Spectrometry |
| Ecotoxicology | What is the rate of bioaccumulation and depuration of ethyl caproate in aquatic organisms? | GC-MS with deuterated internal standards |
Investigation of Compound Interactions with Model Biological Membranes (e.g., Lipid Vesicles)
The use of deuterated compounds, such as this compound, is a sophisticated strategy in mechanistic studies to trace the metabolic fate and physical interactions of molecules without altering their fundamental chemical properties. In the context of biological membranes, model systems like lipid vesicles (liposomes) offer a simplified and controlled environment to investigate these interactions. By observing how a compound affects the physical characteristics of these vesicles, researchers can deduce its mode of action at the cellular level. The five deuterium atoms on the ethyl group of this compound make it an ideal tracer for techniques like mass spectrometry, allowing for precise quantification and differentiation from its non-deuterated counterparts.
Research into the effects of the non-deuterated form, ethyl caproate, on model membranes provides a clear blueprint for the expected interactions of this compound. Studies have utilized cell-sized lipid vesicles to explore how flavor molecules, including ethyl caproate, influence membrane dynamics. nih.gov These investigations are crucial for understanding not only the sensory perception of such compounds but also their underlying physiological effects. researchgate.net
Detailed Research Findings
Studies using cell-sized lipid vesicles have demonstrated that ethyl caproate induces notable changes in the physical properties of these model membranes. One of the key findings is that the inclusion of ethyl caproate in lipid vesicles leads to a decrease in their size, and this effect is dependent on the concentration of the compound. researchgate.netresearchgate.net This suggests that ethyl caproate integrates into the lipid bilayer, altering its curvature and packing, which results in smaller vesicles.
Furthermore, investigations into the dynamic shape changes of liposomes have revealed that flavor molecules like ethyl caproate can induce transformations in the vesicle structure. nih.gov This is attributed to the interaction between the compound and the membrane lipids, which can alter the fluidity of the membrane. nih.gov The precursor to ethyl caproate, caproic acid, has also been studied in parallel. It was found that caproic acid results in even smaller vesicles compared to ethyl caproate at the same concentration, highlighting the influence of the ester group on the interaction with the lipid membrane. researchgate.netresearchgate.net
The table below summarizes the observed effects of various compounds, including ethyl caproate, on the size of lipid vesicles, as documented in recent studies. researchgate.net
| Compound | Lipid Composition of Vesicle | Observed Effect on Vesicle Size |
| Ethyl Caproate (EC) | 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | Decrease |
| Caproic Acid (CA) | 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | Decrease |
| Isoamyl Acetate (B1210297) (IA) | 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | Decrease |
| Isoamyl Alcohol (IAA) | 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | Decrease |
| Isovaleraldehyde (IVA) | 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | Increase |
| Procyanidin B2 (PB2) | 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | Increase |
This table is generated based on findings reported in the literature. researchgate.net
These findings collectively indicate that this compound, by virtue of its structural similarity to ethyl caproate, would be expected to partition into the lipid bilayer of model membranes. This interaction alters the physical state of the membrane, leading to measurable changes in vesicle size and dynamics. The use of the deuterated form in such experiments would further allow for precise tracking of the compound within the membrane and its potential exchange between different lipid environments, thereby providing deeper insights into the mechanistic details of its interaction with biological membranes.
Fundamental Spectroscopic Characterization and Vibrational Analysis
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the vibrational modes of a molecule. In the case of Ethyl-d5 Caproate, the substitution of hydrogen with deuterium (B1214612) in the ethyl group leads to predictable shifts in the vibrational frequencies, providing valuable structural information.
The replacement of hydrogen atoms with their heavier isotope, deuterium, in the ethyl moiety of this compound results in a noticeable downshift in the wavenumbers of associated vibrational modes in the IR spectrum. libretexts.org This phenomenon, known as the deuterium-induced isotopic shift, is a direct consequence of the increased reduced mass of the vibrating functional group. libretexts.org The C-D stretching vibrations are expected to appear at significantly lower frequencies (around 2100-2200 cm⁻¹) compared to the typical C-H stretching vibrations (around 2850-3000 cm⁻¹). libretexts.orgchemguide.co.uk This clear separation in the spectrum allows for unambiguous assignment of the vibrations originating from the deuterated ethyl group.
Experimental studies on deuterated compounds have consistently demonstrated these shifts. acs.org For instance, the stretching and bending modes of a methyl group show distinct changes upon deuteration. researchgate.net These shifts are not only useful for confirming the presence and location of deuterium but also for aiding in the assignment of complex vibrational spectra. libretexts.org
Table 1: Predicted IR Vibrational Frequencies for Ethyl Caproate and this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Ethyl Caproate | Predicted Wavenumber (cm⁻¹) for this compound | Key Feature |
|---|---|---|---|
| C-H Stretch (Alkyl Chain) | 2850 - 2960 | 2850 - 2960 | Unchanged |
| C-D Stretch (Ethyl Group) | N/A | ~2100 - 2250 | Significant shift to lower frequency |
| C=O Stretch (Ester) | 1735 - 1750 | 1735 - 1750 | Largely unaffected |
| C-O Stretch (Ester) | 1180 - 1200 | 1180 - 1200 | Minor shifts possible |
| CH₂/CH₃ Bending | 1375 - 1465 | 1375 - 1465 | Overlapping with CD₂/CD₃ modes |
| CD₂/CD₃ Bending | N/A | Lower frequency than CH₂/CH₃ | Shifted to lower wavenumbers |
Note: The predicted values for this compound are based on theoretical principles of isotopic substitution and may vary slightly in experimental conditions.
The vibrational spectrum of an ester like Ethyl Caproate is sensitive to its molecular conformation. acs.org The relative positions and intensities of certain bands, particularly in the "fingerprint region" (below 1500 cm⁻¹), can provide insights into the rotational isomers (rotamers) present. docbrown.info For example, the C-O stretching and various bending modes are influenced by the dihedral angles within the molecule. acs.org
In this compound, the deuteration of the ethyl group can help to simplify the interpretation of this complex region. By isolating the vibrations of the ethyl group from those of the caproate chain, it becomes easier to assign specific peaks to particular conformational states. Computational methods, such as Density Functional Theory (DFT) calculations, can be used in conjunction with experimental IR data to model the vibrational frequencies for different conformers and determine the most stable structures. acs.org
Identification and Interpretation of Deuterium-Induced Isotopic Shifts
Mass Spectrometry Fragmentation Pathways
Mass spectrometry (MS) is a crucial tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. orgchemboulder.com The introduction of deuterium atoms in this compound provides a unique label to trace the fate of the ethyl group during fragmentation.
The mass spectrum of a typical ethyl ester, like ethyl caproate, exhibits characteristic fragmentation pathways. libretexts.orglibretexts.org One of the most common is the McLafferty rearrangement, which for ethyl caproate would result in a prominent peak. Another significant fragmentation is the cleavage of the C-O bond, leading to the formation of an acylium ion. libretexts.org
In this compound, the five deuterium atoms on the ethyl group increase the mass of any fragment containing this group by five mass units. This isotopic labeling is invaluable for confirming fragmentation mechanisms. For instance, the observation of a fragment corresponding to the loss of a deuterated ethylene (B1197577) molecule (C₂D₄) would provide strong evidence for a specific rearrangement pathway. Studies on other deuterated esters have shown that the fragmentation patterns are indeed altered in a predictable manner, allowing for detailed mechanistic investigations. acs.orgresearchgate.net The presence of the d5-ethyl group can be clearly identified in the mass spectrum, as demonstrated in studies of other d5-ethyl labeled compounds. dtic.mil
Table 2: Major Fragment Ions in the Mass Spectrum of Ethyl Caproate and Expected Shifts for this compound
| Fragmentation Process | Key Fragment (Ethyl Caproate) | m/z (Ethyl Caproate) | Expected m/z (this compound) | Mass Shift |
|---|---|---|---|---|
| Molecular Ion | [C₈H₁₆O₂]⁺ | 144 | 149 | +5 |
| Loss of ethoxy radical | [CH₃(CH₂)₄CO]⁺ | 115 | 115 | 0 |
| Loss of ethyl radical | [CH₃(CH₂)₄COO]⁻ | 143 | 148 | +5 |
| McLafferty Rearrangement | [C₄H₈O₂]⁺ | 88 | 88 or 90 | 0 or +2 |
| Alpha-cleavage (loss of C₅H₁₁) | [CH₂COOC₂H₅]⁺ | 101 | 106 | +5 |
Note: The exact m/z values and relative abundances can be influenced by the ionization method used.
High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of ions with high accuracy, enabling the calculation of their elemental composition. nih.govccspublishing.org.cn This capability is particularly powerful for analyzing isotopically labeled compounds like this compound. HRMS can distinguish between ions with the same nominal mass but different elemental formulas, a task that is challenging for standard resolution mass spectrometers.
With HRMS, it is possible to create a precise isotopic fingerprint of this compound and its fragments. nih.gov This involves accurately measuring the masses and relative abundances of the different isotopologues (molecules that differ only in their isotopic composition). ccspublishing.org.cn This detailed information can be used to confirm the level and location of deuteration and to provide an additional layer of confidence in structural assignments. The use of HRMS in conjunction with tandem MS (MS/MS) can further reveal detailed information about the fragmentation pathways of deuterated compounds. nih.govacs.org
Influence of Deuteration on Characteristic Fragmentation Patterns
Advanced NMR Spectroscopy for Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. For this compound, advanced NMR techniques can provide a wealth of information about its three-dimensional structure and dynamic behavior.
While a standard ¹H NMR spectrum of this compound would show the signals for the protons on the caproate chain, the signals for the ethyl group would be absent due to the substitution with deuterium. sapub.org However, ²H (deuterium) NMR spectroscopy can be employed to directly observe the deuterated ethyl group. researchgate.net The chemical shifts in the ²H NMR spectrum would provide information about the electronic environment of the deuterium nuclei.
Furthermore, advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between different parts of the molecule. Although the deuterated ethyl group would not show cross-peaks in a standard ¹H-¹H COSY, specialized techniques could be used to probe its environment. For instance, ¹³C NMR would show the carbon signals of the deuterated ethyl group, which would be split into multiplets due to coupling with deuterium. The chemical shifts of the carbonyl carbon and the carbons in the alkyl chain provide valuable structural information. libretexts.org
The study of deuterated compounds by NMR can also offer insights into molecular dynamics and intermolecular interactions. mdpi.comnih.gov The relaxation times of the deuterium nuclei can be measured to understand the rotational motion of the ethyl group.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Typical Chemical Shift (ppm) for Ethyl Caproate | Predicted Chemical Shift (ppm) for this compound | Expected Multiplicity |
|---|---|---|---|
| C=O | ~173 | ~173 | Singlet |
| O-CH₂- | ~60 | ~60 | Multiplet (due to C-D coupling) |
| -CH₃ (Ethyl) | ~14 | ~14 | Multiplet (due to C-D coupling) |
| -CH₂- (alpha to C=O) | ~34 | ~34 | Triplet |
| -CH₂- (beta to C=O) | ~25 | ~25 | Triplet |
| -CH₂- (gamma to C=O) | ~31 | ~31 | Triplet |
| -CH₃ (Caproate) | ~14 | ~14 | Quartet |
Note: Chemical shifts are relative to a standard reference and can be influenced by the solvent and other experimental conditions. The multiplicity for the deuterated carbons will be complex due to ¹³C-²H coupling.
Deuterium (²H) NMR for Specific Site Labeling Confirmation
Deuterium (²H) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique utilized to confirm the precise location of deuterium atoms within a molecule. In the case of this compound, this method is instrumental in verifying that the deuterium labeling has occurred specifically at the ethyl group. The ²H NMR spectrum provides direct evidence of the deuterium incorporation site, which is crucial for studies involving isotopic labeling.
The principle of ²H NMR relies on the nuclear spin of the deuterium isotope, which is different from that of a proton. studymind.co.uk This difference in nuclear properties allows for the selective observation of deuterium signals without interference from the much more abundant protons in the molecule. studymind.co.uk The chemical shift in a ²H NMR spectrum corresponds to the electronic environment of the deuterium nucleus, similar to proton NMR. For this compound, the spectrum is expected to show signals corresponding to the deuterated methyl (-CD3) and methylene (B1212753) (-CD2) groups of the ethyl ester portion.
The confirmation of site-selective deuteration is critical in various research applications, such as mechanistic studies of enzymatic reactions or in drug metabolism studies where tracking the fate of a specific part of a molecule is necessary. nih.gov The distinct signals in the ²H NMR spectrum for the -CD3 and -CD2 groups would definitively confirm the successful synthesis of this compound with the desired isotopic labeling pattern. Research on other deuterated compounds has demonstrated the utility of ²H NMR in confirming site-selectivity. nih.govresearchgate.net
Interactive Data Table: Predicted ²H NMR Chemical Shifts for this compound
| Group | Predicted Chemical Shift (ppm) | Multiplicity |
| -CD₂- | ~4.1 | Singlet (broad) |
| -CD₃ | ~1.2 | Singlet (broad) |
Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. The signals in ²H NMR are often broader than in ¹H NMR.
Carbon-13 (¹³C) NMR for Probing Electronic and Steric Effects of Deuteration
The primary isotope effect is observed on the carbon atoms directly bonded to deuterium (α-effect), which typically results in an upfield shift (to a lower ppm value) of the corresponding ¹³C signal. This is attributed to the slightly shorter average C-D bond length compared to the C-H bond, leading to a change in the electronic shielding of the carbon nucleus. Secondary isotope effects can also be observed on adjacent carbon atoms (β-effects), though they are generally smaller.
In the ¹³C NMR spectrum of this compound, the signals for the carbons of the deuterated ethyl group (Cα and Cβ) are expected to be shifted upfield compared to their non-deuterated counterpart, Ethyl Caproate. Furthermore, the coupling between the ¹³C and ²H nuclei (C-D coupling) can lead to a splitting of the carbon signals into multiplets. oregonstate.edu However, in broadband-decoupled ¹³C NMR spectra, which is a common practice, these couplings are removed, and the signals appear as singlets, albeit at the shifted positions. libretexts.org
The analysis of these isotopic shifts provides detailed information about the subtle electronic and steric perturbations caused by deuteration. These effects, though small, can be significant in understanding intermolecular interactions and reaction mechanisms at a molecular level.
Interactive Data Table: Comparison of ¹³C NMR Chemical Shifts for Ethyl Caproate and Predicted Shifts for this compound
| Carbon Atom | Ethyl Caproate Chemical Shift (ppm) nih.gov | Predicted this compound Chemical Shift (ppm) | Predicted Isotope Shift (Δδ ppm) |
| C=O | 173.81 | ~173.7 | ~ -0.1 |
| -O-C H₂- | 60.16 | ~59.8 | ~ -0.36 |
| -O-CH₂-C H₃ | 14.34 | ~13.9 | ~ -0.44 |
| -C H₂-C=O | 34.43 | 34.43 | 0 |
| -CH₂-C H₂-C=O | 24.83 | 24.83 | 0 |
| -CH₂-C H₂-CH₃ | 31.48 | 31.48 | 0 |
| C H₃-(CH₂)₄- | 13.95 | 13.95 | 0 |
Note: The predicted chemical shifts and isotope effects for this compound are estimations based on typical isotope effects observed for similar compounds. The actual values may vary.
Advanced Research Applications and Future Perspectives for Ethyl D5 Caproate
Integration into Multi-Omics Research Platforms (e.g., Metabolomics for Quantitative Profiling in Non-Human Models)
The advent of multi-omics platforms, which integrate data from genomics, proteomics, and metabolomics, has revolutionized our understanding of complex biological systems. In metabolomics, the large-scale study of small molecules, stable isotope-labeled compounds like Ethyl-d5 Caproate are essential for achieving accurate and reproducible quantitative data. clearsynth.com
The primary role of this compound in metabolomics is as an internal standard. clearsynth.com Because its chemical and physical behaviors (such as extraction efficiency, ionization response, and chromatographic retention time) are nearly identical to the naturally occurring (endogenous) ethyl caproate, it can be added to a biological sample in a known quantity at the beginning of the analytical workflow. clearsynth.com Any sample loss or variation during preparation and analysis will affect both the standard and the analyte equally. By comparing the mass spectrometry signal of the endogenous ethyl caproate to that of the known concentration of this compound, researchers can calculate the absolute concentration of the analyte with high precision, effectively correcting for matrix effects and experimental variability. clearsynth.com
In non-human models, such as mouse studies, this approach is critical for understanding metabolic perturbations. For instance, in large-scale phenotyping efforts, comprehensive metabolomic datasets are generated from plasma samples using multiple analytical assays, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). mdpi.com These studies often rely on a suite of deuterated internal standards to ensure the accurate quantification of hundreds of metabolites, from lipids to amino acids. mdpi.com
Furthermore, deuterated compounds are used to trace metabolic pathways. In a notable study using a mouse model, researchers administered deuterated ethanol (B145695) to trace its metabolism. nih.gov Through LC-MS-based metabolomic analysis of urine samples, they were able to identify a novel metabolite, N-acetyltaurine (NAT), by observing the incorporation of deuterium (B1214612) from the ethanol into the new compound. nih.gov This demonstrates the power of stable isotope labeling not only for quantification but also for discovering and elucidating novel biochemical pathways in vivo. nih.gov A similar approach could utilize this compound to study ester metabolism and its role in various physiological or pathological states in animal models.
Table 1: Physicochemical Properties of this compound This interactive table provides key properties of the compound.
| Property | Value |
|---|---|
| Chemical Name | Hexanoic Acid Ethyl-1,1,2,2,2-d5 Ester |
| Synonyms | Ethyl-d5 Hexanoate (B1226103), Caproic Acid Ethyl-d5 Ester |
| CAS Number | 1082581-90-5 |
| Molecular Formula | C₈H₁₁D₅O₂ |
| Molecular Weight | 149.24 g/mol |
Applications in Analytical Flavor Chemistry Research for Quantification and Authenticity
In the food and beverage industry, the precise quantification of aroma compounds is crucial for quality control, process optimization, and product development. Ethyl caproate is a key contributor to the fruity notes in many fermented products like wine and spirits. This compound serves as an ideal internal standard for its quantification. Methods using gas chromatography-tandem mass spectrometry (GC-MS/MS) have been developed to determine complex wine aroma profiles. mdpi.com While various internal standards can be used, the use of deuterated analogs is a recognized, high-precision approach for quantification. mdpi.com For example, in the analysis of ethyl carbamate (B1207046) in alcoholic beverages, the deuterated analog (d5-EC) is used to achieve accurate quantification with detection limits in the micrograms-per-liter range. researchgate.net
Beyond quantification, a significant application lies in authenticity testing. The distinction between natural flavors (derived from botanical sources) and nature-identical synthetic flavors (derived from chemical synthesis, often from petrochemical precursors) is a major concern for regulatory bodies and consumers. Stable isotope ratio analysis is a powerful tool for this purpose. diva-portal.org The natural abundance of deuterium varies depending on the geographical and botanical origin of the source material. By measuring the deuterium/hydrogen (D/H) isotopic ratio of a flavor compound like ethyl caproate, its origin can be verified. A D/H ratio that falls outside the established range for natural sources can indicate adulteration or a synthetic origin. diva-portal.org this compound, while not used directly in this analysis, is part of the broader field of isotope chemistry that makes such authenticity checks possible.
Computational Chemistry and Molecular Modeling Studies
Theoretical Predictions of Spectroscopic Properties and Isotopic Effects
Computational chemistry provides powerful tools to predict and understand the properties of molecules, including the effects of isotopic substitution. The replacement of hydrogen with the heavier deuterium isotope leads to subtle but predictable changes in molecular vibrations. acs.org These changes are particularly evident in infrared (IR) spectroscopy. Using computational methods like Density Functional Theory (DFT), researchers can calculate the vibrational frequencies of both a standard molecule and its deuterated analog. ehu.es
For esters, a key vibrational mode is the C=O stretch. Studies on methyl acetate (B1210297) have shown that increasing deuteration causes the C=O stretching frequency to shift to a lower wavenumber. researchgate.net This is because the mass of the atoms involved in the vibration influences its frequency; a heavier isotopic composition results in a lower vibrational energy. diva-portal.org Similar computational experiments on ethyl acetate and its deuterated forms allow for the precise assignment of bands in their IR spectra. nist.gov These theoretical predictions are invaluable as they help interpret complex experimental spectra and provide a deeper understanding of molecular structure and dynamics.
Table 2: Representative Isotopic Shifts in Vibrational Frequencies for Esters This table shows examples of how key vibrational frequencies shift upon deuteration, based on data for similar esters like methyl acetate. researchgate.net The values are illustrative of the expected trend.
| Vibrational Mode | Typical Frequency (Protio) | Expected Shift upon Deuteration |
|---|---|---|
| C=O Stretch | ~1760 cm⁻¹ | Shift to lower frequency |
| C-H Stretch (Alkyl) | ~2980 cm⁻¹ | Replaced by C-D stretch at ~2200 cm⁻¹ |
| C-O Stretch | ~1240 cm⁻¹ | Minor shift to lower frequency |
Simulation of Reaction Kinetics and Thermodynamic Parameters with Deuterated Analogs
Molecular modeling and simulation can also predict how deuteration affects the thermodynamic properties and reaction rates of a compound. The difference in mass between hydrogen and deuterium influences the zero-point vibrational energy of a C-H versus a C-D bond. A C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it. This phenomenon gives rise to the kinetic isotope effect (KIE), where a reaction involving the cleavage of a C-D bond will proceed more slowly than the same reaction involving a C-H bond. diva-portal.org Simulating reaction pathways can quantify this effect and provide insight into reaction mechanisms.
Thermodynamic properties can also be investigated using molecular dynamics simulations. nih.gov These simulations model the movements and interactions of atoms and molecules over time, allowing for the prediction of bulk properties like density, heat capacity, and phase transition temperatures (e.g., boiling point). icams.deacmm.nl While specific simulations for this compound are not widely published, the principles are well-established. Deuteration generally leads to slightly higher boiling points and densities due to the increased molecular mass, which enhances intermolecular van der Waals forces. researchgate.net Computational models can simulate these subtle differences, aiding in the design of separation processes or predicting the behavior of deuterated compounds under various conditions.
Emerging Research Directions for Stable Isotope-Labeled Esters
The application of stable isotope-labeled compounds, including deuterated esters like this compound, is expanding beyond traditional analytical chemistry into new and innovative fields. The demand for a wide variety of deuterated materials is growing, driven by advances in analytical techniques and the need to probe increasingly complex systems. europa.eu
One major emerging area is materials science . Deuterated polymers are being synthesized to create materials with enhanced properties, such as increased thermal stability and durability. dataintelo.com The stronger C-D bond can impart greater resistance to degradation. Similarly, deuteration has been shown to extend the functional lifetime of materials used in advanced technologies , such as fiber optic cables and semiconductors, by slowing down chemical reactions that lead to deterioration. isowater.com Deuterated esters could find use as labeled probes or components in the development of novel functional fluids, lubricants, or polymer systems.
In environmental science , deuterated compounds are increasingly used as tracers to monitor the fate and transport of pollutants. dataintelo.com By releasing a known quantity of a labeled compound, scientists can track its movement through ecosystems, study its degradation pathways, and quantify its presence in soil, water, and air with high accuracy. diva-portal.orgisowater.com
Furthermore, the field of neutron scattering relies heavily on deuteration. By selectively replacing hydrogen with deuterium, researchers can manipulate the way a material interacts with neutrons. This "contrast variation" technique is invaluable for studying the structure and dynamics of complex mixtures like cosmetics, drug delivery systems, and food emulsions at the molecular level. europa.eu As these research areas grow, the demand for custom-synthesized deuterated molecules, including a variety of esters, is expected to increase significantly. europa.eu
Table of Compounds Mentioned
| Compound Name | Synonym(s) | Molecular Formula |
|---|---|---|
| This compound | Ethyl-d5 Hexanoate | C₈H₁₁D₅O₂ |
| Ethyl Caproate | Ethyl Hexanoate | C₈H₁₆O₂ |
| Deuterium | Heavy Hydrogen | D or ²H |
| N-acetyltaurine | NAT | C₄H₉NO₄S |
| Ethanol | C₂H₅OH | |
| Ethyl Carbamate | Urethane | C₃H₇NO₂ |
| Methyl Acetate | C₃H₆O₂ |
Q & A
Basic Research Questions
Q. How is Ethyl-d5 Caproate synthesized with high isotopic purity, and what characterization methods validate its deuterium content?
- Methodology : this compound is synthesized via esterification of deuterated ethanol (ethanol-d5) with hexanoic acid, using acid catalysts (e.g., H₂SO₄). Isotopic purity (>90%) is confirmed using nuclear magnetic resonance (¹H NMR) to quantify residual non-deuterated protons and mass spectrometry (MS) to verify molecular ion peaks (e.g., m/z 135 for [M]+). Gas chromatography (GC) coupled with flame ionization detection (FID) ensures chemical purity .
- Key considerations : Monitor reaction conditions (temperature, solvent) to minimize deuterium loss. Report isotopic enrichment levels in the "Experimental" section per IUPAC guidelines .
Q. What are the primary applications of this compound in analytical chemistry?
- Methodology : this compound serves as an internal standard in quantitative GC-MS or LC-MS analyses due to its stable isotopic labeling. For example, in metabolomics, it corrects matrix effects during lipid quantification. Calibration curves are constructed by spiking known concentrations of the deuterated compound into biological samples .
- Validation : Ensure the deuterated analog co-elutes with the target analyte and demonstrates identical ionization efficiency. Cross-validate with non-deuterated standards to confirm absence of interference .
Advanced Research Questions
Q. How do deuterium kinetic isotope effects (KIEs) influence the stability or reactivity of this compound in catalytic reactions?
- Methodology : Compare reaction rates of this compound and its non-deuterated counterpart in hydrolysis or transesterification reactions. Use Arrhenius plots to calculate KIE values (k_H/k_D). For example, deuterium substitution at the ethyl group may reduce reaction rates due to stronger C-D bonds .
- Data analysis : Employ density functional theory (DFT) to model transition states and corroborate experimental KIE values. Report statistical significance (p < 0.05) using triplicate measurements .
Q. How can researchers resolve discrepancies in deuterium content measurements between NMR and MS data for this compound?
- Methodology :
NMR : Integrate proton signals for residual non-deuterated ethyl groups (δ 1.2–1.4 ppm for CH₂CH₃).
MS : Compare isotopic abundance ratios (e.g., m/z 135 vs. 130 for [M]+) to calculate deuterium incorporation.
- Troubleshooting : Discrepancies may arise from incomplete deuteration during synthesis or isotopic exchange during analysis. Use deuterated solvents (e.g., CDCl₃) to minimize proton contamination in NMR. For MS, optimize ionization parameters to reduce in-source fragmentation .
Q. What experimental designs mitigate deuterium loss during long-term storage or high-temperature applications of this compound?
- Methodology :
- Storage : Store in airtight, amber vials under inert gas (N₂/Ar) at −20°C to prevent isotopic exchange with ambient moisture.
- Thermal stability : Conduct accelerated stability studies (e.g., 40°C for 30 days) and monitor deuterium content via NMR/MS. Use stabilizers like antioxidants (e.g., BHT) if degradation exceeds 5% .
Data Integrity & Reproducibility
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound across laboratories?
- Methodology :
Synthesis : Publish detailed procedures (catalyst concentration, reaction time) in the main manuscript or supplementary files.
Characterization : Report NMR chemical shifts, MS parameters (e.g., ionization mode), and GC retention times. Use IUPAC nomenclature for compound identification .
- Data sharing : Deposit raw spectral data in repositories (e.g., Zenodo) with DOI links. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. How should researchers address contradictory results in isotopic purity assessments between batch syntheses?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
